molecular formula C12H11FN2 B8385637 N-(3-fluorophenyl)-o-phenylenediamine

N-(3-fluorophenyl)-o-phenylenediamine

Cat. No.: B8385637
M. Wt: 202.23 g/mol
InChI Key: CYTMAXCSPCRFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-o-phenylenediamine is a fluorinated aromatic diamine that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. This compound is primarily recognized as a key precursor for the synthesis of novel, fluorinated benzimidazole derivatives . The benzimidazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological activities, and the introduction of a fluorine atom can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity . Researchers utilize this reagent to create libraries of compounds for screening against various biological targets. The primary mechanism of action for this compound is its role as a synthetic intermediate. It undergoes condensation reactions with carbonyl groups, such as aldehydes or carboxylic acids, to form the heterocyclic benzimidazole structure . This reaction is a cornerstone in the preparation of numerous therapeutic classes, including potential anti-cancer, anti-microbial, and anti-inflammatory agents . The presence of the fluorine atom on the phenyl ring offers researchers a handle to explore structure-activity relationships (SAR), particularly in optimizing lead compounds for enhanced potency and improved pharmacokinetic profiles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or veterinary consumption.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

2-N-(3-fluorophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H11FN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2

InChI Key

CYTMAXCSPCRFOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC(=CC=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(3-Fluorophenyl)-o-phenylenediamine derivatives have demonstrated significant anticancer properties. Studies have shown that compounds derived from o-phenylenediamine exhibit cytotoxic effects against various cancer cell lines. For instance, certain benzimidazole derivatives synthesized from o-phenylenediamine have been reported to inhibit the growth of human cancer cells with varying degrees of effectiveness . The incorporation of fluorine into the structure often enhances the biological activity and selectivity of these compounds.

Antimicrobial Properties
Research indicates that derivatives of this compound possess notable antibacterial and antifungal activities. For example, compounds synthesized from this base structure have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth . The presence of the fluorine atom may contribute to improved interaction with microbial targets.

Organic Synthesis

Synthesis of Benzimidazoles
this compound serves as a crucial precursor for synthesizing benzimidazole derivatives. These reactions often involve condensation with aldehydes or ketones under various conditions, including microwave-assisted synthesis, which enhances yield and reduces reaction time . The versatility of o-phenylenediamine in forming diverse heterocyclic compounds makes it a valuable building block in organic synthesis.

Charge Transfer Complexes
This compound can also participate in forming charge transfer complexes, which are important in the field of materials science and analytical chemistry. These complexes can be utilized for detecting various analytes due to their distinct optical properties .

Materials Science

Nanotechnology Applications
The unique electronic properties of this compound derivatives make them suitable for applications in nanotechnology. They can be employed in the fabrication of organic light-emitting diodes (OLEDs) and as components in organic photovoltaic devices due to their ability to facilitate charge transport .

Case Studies

Study Findings Application
Luo et al. (2021)Synthesized benzimidazole derivatives from o-phenylenediamine; showed significant anticancer activity against various cell lines.Drug development for cancer therapies .
Moneer et al. (2016)Evaluated antimicrobial activity; compounds displayed potent inhibition against several bacterial strains.Development of new antibiotics .
Vasantha et al. (2015)Investigated anti-inflammatory effects; certain derivatives showed significant COX-2 inhibition.Potential anti-inflammatory drugs .

Chemical Reactions Analysis

Condensation Reactions

N-(3-fluorophenyl)-o-phenylenediamine readily undergoes condensation with carbonyl compounds to form benzimidazole derivatives, a hallmark reaction for o-phenylenediamine analogues.

Key Examples:

  • With Aldehydes: In the presence of LaCl₃ (10 mol%) in acetonitrile at room temperature, condensation with aldehydes yields 2-substituted benzimidazoles in >90% yield within 2–5 hours . For example:

    N 3 fluorophenyl o phenylenediamine+RCHOLaCl32 R benzimidazole+H2O\text{N 3 fluorophenyl o phenylenediamine}+\text{RCHO}\xrightarrow{\text{LaCl}_3}\text{2 R benzimidazole}+\text{H}_2\text{O}
    Aldehyde (RCHO)CatalystSolventYield (%)
    3,4,5-TrimethoxybenzaldehydeLaCl₃CH₃CN95
    BenzaldehydeCuBrCH₃CN94
  • With Carboxylic Acids: Under acidic conditions (e.g., HCl), condensation forms benzimidazole cores, often used in pharmaceutical synthesis .

Alkylation and Arylation

The secondary amine group participates in nucleophilic substitution reactions, enabling alkyl/aryl group introductions.

Notable Methods:

  • Nucleophilic Substitution: Reaction with 3-fluorophenylmethyl halides in DMF at 80°C introduces the fluorophenyl group selectively.

  • Reductive Alkylation: Using diketones (e.g., pentane-2,3-dione) and hydrogenation catalysts (e.g., Pd/C), alkylated derivatives form in 70–85% yields .

Oxidation Reactions

The compound exhibits sensitivity to oxidative conditions, producing distinct products depending on the oxidizing agent:

Oxidizing AgentProductConditionsKey Observations
H₂O₂/MnO₂2,3-Diaminophenazine (fluorescent)RT, 30 minFluorescence quenching via FRET
KMnO₄Quinoxaline derivativesAcidic, 60°CFormation of π-conjugated systems
Air/O₂Polymeric speciesProlonged exposureDarkening due to polymerization

Substitution Reactions

The fluorine substituent directs electrophilic substitution to the para position of the fluorophenyl ring.

Examples:

  • Nitration: HNO₃/H₂SO₄ at 0°C yields 4-nitro-N-(3-fluorophenyl)-o-phenylenediamine .

  • Sulfonation: Fuming H₂SO₄ produces sulfonated derivatives, enhancing solubility for biological assays.

Coordination Chemistry

The amine groups act as ligands for transition metals, forming complexes with catalytic or sensing applications:

  • Cu²⁺ Coordination: Forms stable complexes in aqueous solutions, utilized in fluorescence-based sensors for glutathione detection .

  • Fe³⁺ Binding: Generates redox-active complexes for oxidative coupling reactions .

Cyclization and Heterocycle Formation

Beyond benzimidazoles, the compound participates in diverse cyclization pathways:

  • With DMF/Hydrosilanes: At 120°C, forms pyrrolidinone-fused benzimidazoles via Si–O bond activation .

  • With Isocyanates: Produces urea-linked macrocycles under mild basic conditions .

Stability and Side Reactions

  • Thermal Decomposition: Degrades above 200°C, releasing fluorobenzene and ammonia .

  • Photoreactivity: UV exposure induces C–F bond cleavage, forming free radicals detectable via ESR .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine (N-(3-fluorophenyl)-o-phenylenediamine)
  • Electronic Effect : Fluorine is a strong electron-withdrawing group (EWG) due to its high electronegativity. This activates the aromatic ring toward electrophilic substitution and enhances stability in cross-coupling reactions.
  • Reactivity: In Suzuki-Miyaura cross-coupling reactions, fluorophenyl-substituted amines (e.g., N-(3-fluorophenyl)-6-iodoquinazolin-4-amine) exhibit higher yields (70%) compared to non-fluorinated analogs, likely due to improved oxidative addition efficiency in palladium-catalyzed reactions .
  • Applications : Fluorinated aromatic amines are critical in drug discovery, where fluorine enhances metabolic stability and bioavailability.
Chlorine (N-(3-chlorophenyl) Analogs)
  • Electronic Effect : Chlorine is a moderate EWG, less electronegative than fluorine but still deactivating.
  • Reactivity : Chlorophenyl-substituted compounds, such as 3-chloro-N-phenyl-phthalimide, are used in polymer synthesis (e.g., polyimides) due to their stability under high-temperature conditions . However, in cross-coupling reactions, chlorophenyl derivatives may require harsher conditions or produce lower yields compared to fluorinated analogs .
  • Applications : Chlorinated derivatives are common in agrochemicals (e.g., cyprofuram, a pesticide) due to their lipophilicity and persistence .
Methoxy (N-(3-methoxyphenyl) Analogs)
  • Electronic Effect : Methoxy is an electron-donating group (EDG), increasing electron density on the aromatic ring.
  • Reactivity : Methoxy-substituted amines are less reactive in cross-coupling reactions but may facilitate nucleophilic aromatic substitution.
  • Applications : Methoxy derivatives (e.g., methoprotryne) are frequently utilized in herbicides and pesticides .

Comparative Data Table

Property This compound N-(3-chlorophenyl)-o-phenylenediamine N-(3-methoxyphenyl)-o-phenylenediamine
Substituent Electronic Effect Strong EWG Moderate EWG EDG
Suzuki Reaction Yield 70% (analogous fluorinated compound) ~50% (chlorinated analogs) Not reported
Thermal Stability Moderate High (suitable for polyimides) Low to moderate
Lipophilicity (LogP) ~2.1 (estimated) ~2.8 (chlorinated analogs) ~1.5 (methoxy analogs)
Primary Applications Pharmaceutical intermediates Polymer precursors, pesticides Agrochemicals

Key Research Findings

  • Fluorine vs. Chlorine in Cross-Coupling : Fluorophenyl-substituted amines demonstrate superior reactivity in palladium-catalyzed Suzuki-Miyaura reactions compared to chlorophenyl analogs, attributed to fluorine’s stronger EWG effect facilitating oxidative addition .
  • Thermal Stability : Chlorinated derivatives exhibit higher thermal stability, making them preferable in high-temperature polymer synthesis (e.g., polyimides) .
  • Agrochemical Utility : Chloro- and methoxy-substituted amines dominate pesticide applications due to their balance of lipophilicity and environmental persistence, whereas fluorinated derivatives are prioritized in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-o-phenylenediamine, and how can purity be optimized?

  • Methodological Answer : A multi-step synthesis approach is common for aryl-substituted phenylenediamines. For fluorinated analogs, direct fluorination via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) using 3-fluoroaniline derivatives as precursors is typical. Post-synthesis purification via recrystallization (using solvents like ethanol or DCM) and column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Melting point analysis (e.g., mp 157–161°C for nitro-phenylenediamine analogs ) and HPLC (≥98% purity thresholds ) ensure purity.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (hazard statements in ).
  • Ventilation : Use fume hoods to prevent inhalation of dust (S22 precaution ).
  • Storage : In airtight containers away from light/oxidizers, as phenylenediamine derivatives are prone to degradation .
  • Waste Disposal : Follow EPA guidelines for aromatic amines to prevent environmental contamination .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer :

  • Spectroscopy : NMR (¹H/¹³C) to confirm fluorine substitution and aromatic proton environments (e.g., δ ~110–130 ppm for fluorophenyl groups ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀FN₂).
  • Elemental Analysis : Validate C, H, N, and F content (±0.3% tolerance ).

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental spectroscopic data for fluorinated phenylenediamines?

  • Methodological Answer :

  • Benchmarking : Compare experimental NMR/IR data with DFT calculations (e.g., B3LYP/6-311+G(d,p) basis sets) to identify conformational differences.
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO dielectric constant) to align theoretical and experimental shifts .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, addressing ambiguities in planar vs. non-planar fluorine orientations .

Q. What strategies mitigate oxidative degradation of this compound in aqueous solutions?

  • Methodological Answer :

  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to reaction media to inhibit radical formation .
  • pH Control : Maintain solutions at pH 4–6 (acetic acid buffer) to reduce autoxidation rates .
  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) to limit photochemical and oxidative degradation .

Q. How do substituent effects (e.g., fluorine position) influence the electronic properties of phenylenediamine derivatives?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) to measure redox potentials; meta-fluorine substitution (3-F) typically lowers HOMO energy vs. para-substituted analogs .
  • DFT Modeling : Calculate Mulliken charges and Fukui indices to predict reactivity sites for electrophilic attacks .
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts to quantify conjugation changes (e.g., bathochromic shifts in ortho-fluorinated vs. non-fluorinated derivatives ).

Data Contradiction Analysis

Q. How should researchers address inconsistent toxicity reports for phenylenediamine derivatives?

  • Methodological Answer :

  • Source Evaluation : Cross-reference data from authoritative databases (NIST , EPA ) vs. limited-evidence sources (e.g., ).
  • Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) at standardized concentrations (e.g., 0.1–100 µM ).
  • Structural Analog Comparison : Use read-across methods (EPA category approach ) to extrapolate toxicity for understudied fluorinated analogs.

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